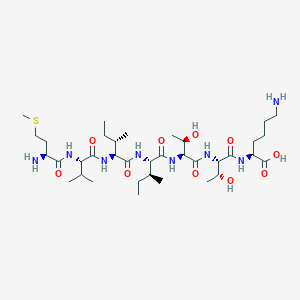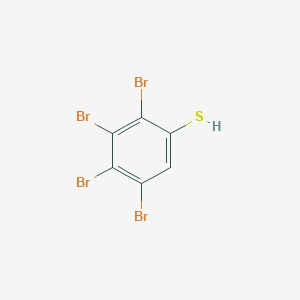
2,3,4,5-Tetrabromobenzene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrabromobenzene-1-thiol is an organobromine compound characterized by the presence of four bromine atoms and a thiol group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromobenzene-1-thiol typically involves the bromination of benzene derivatives followed by thiolation. One common method includes the bromination of benzene using bromine in the presence of a catalyst such as iron (III) bromide. The resulting tetrabromobenzene is then subjected to thiolation using thiolating agents like thiourea or hydrogen sulfide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination step is carefully controlled to avoid over-bromination, and the thiolation step is conducted under an inert atmosphere to prevent oxidation of the thiol group.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrabromobenzene-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove bromine atoms or convert the thiol group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include debrominated benzene derivatives and sulfides.
科学的研究の応用
2,3,4,5-Tetrabromobenzene-1-thiol has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
作用機序
The mechanism of action of 2,3,4,5-Tetrabromobenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
1,2,4,5-Tetrabromobenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.
2,3,5,6-Tetrabromobenzene: Similar structure but different bromine atom positions, leading to different reactivity and properties.
1,2,4,5-Tetrabromobenzene-1-ol: Contains a hydroxyl group instead of a thiol group, resulting in different chemical behavior .
Uniqueness
2,3,4,5-Tetrabromobenzene-1-thiol is unique due to the presence of both bromine atoms and a thiol group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
特性
CAS番号 |
443683-21-4 |
|---|---|
分子式 |
C6H2Br4S |
分子量 |
425.76 g/mol |
IUPAC名 |
2,3,4,5-tetrabromobenzenethiol |
InChI |
InChI=1S/C6H2Br4S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |
InChIキー |
QALHGQLETDKQCW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
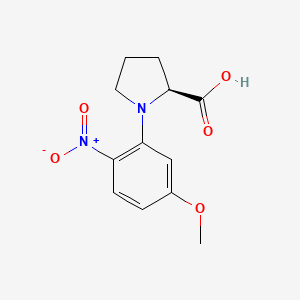
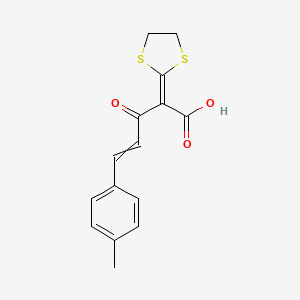

![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)

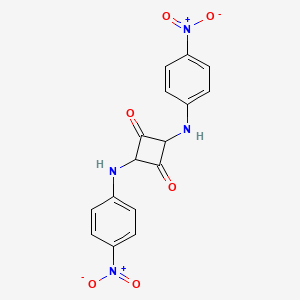
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)

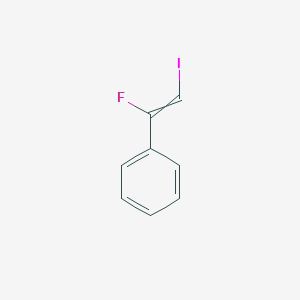

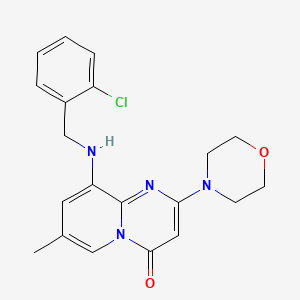
![1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole](/img/structure/B14244203.png)
